N-{[1-(hydroxymethyl)cyclopentyl]methyl}-L-tyrosinamide is a synthetic, non-peptide compound designed as a dual inhibitor of two zinc metallopeptidases: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) []. This compound represents a class of drugs investigated for their potential in treating hypertension and congestive heart failure [].
While the provided literature doesn't specifically detail the synthetic route for N-{[1-(hydroxymethyl)cyclopentyl]methyl}-L-tyrosinamide, it mentions that a series of thioacetate carboxylic acid ester analogs were prepared, suggesting modifications to a parent molecule []. The synthesis likely involves coupling reactions to link the cyclopentyl moiety, tyrosine, and any protecting groups, followed by deprotection steps to yield the final compound.
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-L-tyrosinamide acts as a dual inhibitor of ACE and NEP []. These enzymes are involved in the renin-angiotensin system, which plays a crucial role in blood pressure regulation. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor. NEP degrades vasodilatory peptides like bradykinin. By inhibiting both enzymes, N-{[1-(hydroxymethyl)cyclopentyl]methyl}-L-tyrosinamide could potentially lower blood pressure by reducing vasoconstriction and enhancing vasodilation.
CAS No.: 1762-34-1
CAS No.: 37332-99-3
CAS No.: 105560-93-8
CAS No.: 132367-76-1
CAS No.: